molecular formula C10H14N3NaO4S B2398096 Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate CAS No. 2503205-58-9

Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2398096
CAS RN: 2503205-58-9
M. Wt: 295.29
InChI Key: YRCMLCXNGSQRDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C10H14N3NaO4S and its molecular weight is 295.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has shown that compounds related to Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate are involved in complex chemical reactions leading to the formation of novel heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was hydrolyzed with ethanolic sodium hydroxide, undergoing cyclization with acetic anhydride to afford 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one. This compound was transformed into related heterocyclic systems via reactions with various reagents, revealing potential for creating biocidally active compounds against bacteria and fungi (Youssef et al., 2011).

properties

IUPAC Name

sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S.Na/c1-5(11-9(16)17-10(2,3)4)6-12-13-7(18-6)8(14)15;/h5H,1-4H3,(H,11,16)(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCMLCXNGSQRDJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C(=O)[O-])NC(=O)OC(C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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